molecular formula C21H12F32O4 B3043157 1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane CAS No. 757-43-7

1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane

Cat. No. B3043157
CAS RN: 757-43-7
M. Wt: 936.3 g/mol
InChI Key: HORCGEVYALXMCL-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane is a useful research compound. Its molecular formula is C21H12F32O4 and its molecular weight is 936.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nanocrystal Synthesis

1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane: serves as a cosurfactant in the synthesis of nanocrystals. Notably:

Halogen Bond Donor

In crystallography and supramolecular chemistry, this compound acts as a halogen bond donor. Researchers have investigated its cocrystallization with methyldiphenylphosphine oxide (mdppo) for potential applications .

Fluorous Phase Extraction

Together with a calixcrown compound, 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane forms a “binary host” system. This system is employed for the isolation of cesium iodide (CsI) from aqueous to fluorous phases .

properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F32O4/c22-5(23)13(38,39)17(46,47)9(30,31)1-54-21(55-2-10(32,33)18(48,49)14(40,41)6(24)25,56-3-11(34,35)19(50,51)15(42,43)7(26)27)57-4-12(36,37)20(52,53)16(44,45)8(28)29/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORCGEVYALXMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

936.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane
Reactant of Route 2
1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane
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1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane
Reactant of Route 4
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1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane
Reactant of Route 5
1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane
Reactant of Route 6
1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane

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